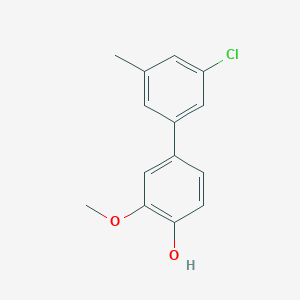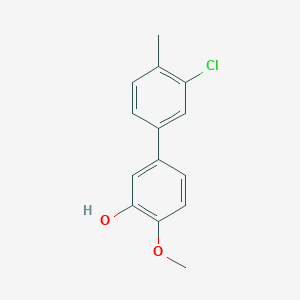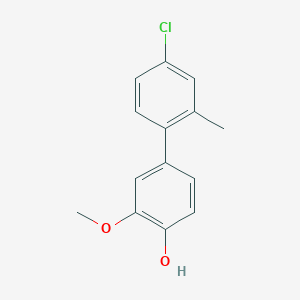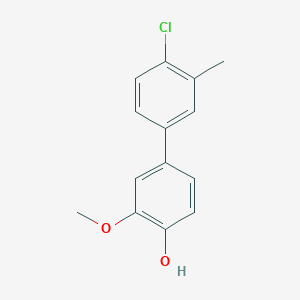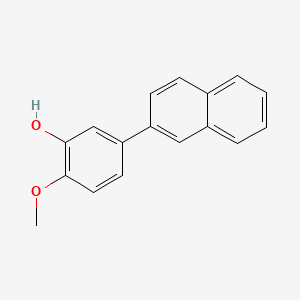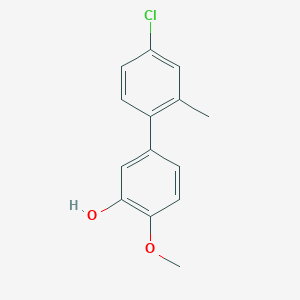
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (5-MCP-2-MP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 5-MCP-2-MP is a useful intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, and is also used as a starting material in the synthesis of a variety of compounds. In addition, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(ethylene terephthalate). It is also used in the synthesis of various dyes and pigments.
Wirkmechanismus
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that acts as a reagent in the synthesis of various organic compounds. It is used in the Friedel-Crafts acylation reaction, which involves the reaction of anisole and 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. In this reaction, the anisole is converted to an acyl chloride, which then reacts with the 4-chloro-2-methylphenol to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also easy to use and can be used in a variety of reactions. However, there are a few limitations to using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not very soluble in water, and it may react with other compounds in the reaction mixture.
Zukünftige Richtungen
In the future, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, dyes, and pigments. It could also be used in the synthesis of new materials, such as nanomaterials, and in the development of new drugs and therapies. Additionally, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.
Synthesemethoden
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods. The most common synthesis method is the Friedel-Crafts acylation of anisole and 4-chloro-2-methylphenol. In this method, anisole is reacted with 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. Other methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% include the reaction of 4-chloro-2-methylphenol and 2-methoxybenzaldehyde in the presence of an acid catalyst, or the reaction of 4-chloro-2-methylphenol and 2-methoxyphenol in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZYUVXCQGRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685603 |
Source


|
| Record name | 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261955-21-8 |
Source


|
| Record name | 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









